molecular formula C15H19FO2S2 B8790716 Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester

Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro, 2-ethylhexyl ester

Cat. No. B8790716
M. Wt: 314.4 g/mol
InChI Key: OAKKYWLMGSWWIM-UHFFFAOYSA-N
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Patent
US09006568B2

Procedure details

475 mg of 2-ethylhexyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (1.50 mmol) was dissolved in 10 ml of ethyl acetate, the solution was cooled to −78° C. 337 mg of 77% m-CPBA (1.50 mmol) in 3 ml ethyl acetate was added and the reaction mixture was allowed to warm up to room temperature overnight. The solvent was removed by rotary evaporation and the residue was re-dissolved in 10 ml acetic anhydride, and heated to reflux for about 30 min. The solvent was removed by rotary evaporation and the product was purified by column (silica gel, hexane:dichloromethane=4:1) to produce 361 mg of product. The yield was about 76.5% for the two steps.
Name
2-ethylhexyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
76.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]2[CH2:20][S:19][CH2:18][C:4]=2[S:5][C:6]=1[C:7]([O:9][CH2:10][CH:11]([CH2:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:8].C1C=C(Cl)C=C(C(OO)=O)C=1>C(OCC)(=O)C>[F:1][C:2]1[C:3]2[C:4](=[CH:18][S:19][CH:20]=2)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH:11]([CH2:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:8]

Inputs

Step One
Name
2-ethylhexyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Quantity
475 mg
Type
reactant
Smiles
FC=1C2=C(SC1C(=O)OCC(CCCC)CC)CSC2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
337 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in 10 ml acetic anhydride
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the product was purified by column (silica gel, hexane:dichloromethane=4:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(SC2=CSC=C21)C(=O)OCC(CCCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: PERCENTYIELD 76.5%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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